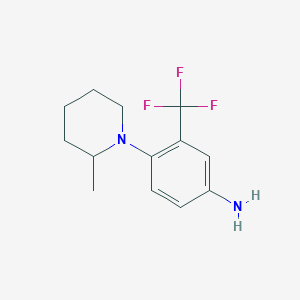

4-(2-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline

Descripción

4-(2-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline is a substituted aniline derivative featuring a trifluoromethyl group at the meta position (C3) and a 2-methylpiperidin-1-yl substituent at the para position (C4) of the aromatic ring. This compound is structurally tailored for pharmaceutical applications, leveraging the trifluoromethyl group’s electron-withdrawing properties and the piperidine moiety’s conformational flexibility.

Propiedades

IUPAC Name |

4-(2-methylpiperidin-1-yl)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3N2/c1-9-4-2-3-7-18(9)12-6-5-10(17)8-11(12)13(14,15)16/h5-6,8-9H,2-4,7,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONMNUVUZOEONL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=C(C=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Substitution Reactions:

Coupling with Phenylamine: The final step involves coupling the substituted piperidine with phenylamine under conditions that promote the formation of the desired amine linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Methyl iodide for methylation, trifluoromethyl iodide for trifluoromethylation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

4-(2-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Explored as a potential pharmaceutical intermediate or active ingredient due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mecanismo De Acción

The mechanism of action of 4-(2-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic forces, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against the following analogs:

Substituent-Specific Comparisons

*Calculated based on structural analogs.

†Inferred from meta-CF₃ substitution trends (ortho-CF₃ pKa = 1.10; para-CF₃ pKa = 2.75) .

Structural and Functional Insights

- 2.75 for para-CF₃) . This may influence solubility and reactivity in coupling reactions (e.g., urea/sulfonamide formation) . The 2-methylpiperidine substituent introduces steric bulk and lipophilicity, favoring membrane permeability over more polar analogs like 4-methylpiperazinylmethyl derivatives .

- Biological Activity: Unlike dinitroaniline derivatives (e.g., N-(4-nitrophenyl)-2,6-dinitro-4-CF₃-aniline), the target compound lacks nitro groups, suggesting divergent mechanisms (e.g., kinase vs. tubulin targeting) . Piperidine/pyrrolidine substituents (vs.

Synthetic Utility :

- The compound’s aniline group enables participation in metal-free coupling reactions (e.g., with sulfonyl isocyanates), though its reactivity may differ from para-CF₃ analogs due to electronic and steric effects .

Actividad Biológica

4-(2-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline is a chemical compound with potential applications in medicinal chemistry, particularly in the development of therapeutics targeting various biological pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H14F3N

- Molecular Weight : 233.25 g/mol

- Structure : The compound features a trifluoromethyl group attached to an aniline structure, along with a piperidine moiety, enhancing its biological activity and lipophilicity.

The biological activity of 4-(2-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. These interactions can occur through:

- Hydrogen Bonding

- Hydrophobic Interactions

- Electrostatic Forces

These binding events can lead to modulation of enzyme activities or receptor functions, potentially influencing various signaling pathways involved in disease processes, particularly in oncology.

Biological Activity and Research Findings

Despite limited direct studies on this specific compound, related compounds with similar structures have shown promising biological activities:

- Cancer Pathways : Research indicates that compounds with trifluoromethyl groups exhibit significant biological activity against cancer-related pathways, particularly those involving the human epidermal growth factor receptor 2 (HER2). The structural characteristics of 4-(2-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline suggest it may effectively interact with these targets, leading to therapeutic effects in cancer treatment.

- Inhibitory Potential : Preliminary studies suggest that this compound may act as an inhibitor for certain pathways associated with cell proliferation and survival. Further investigation into its binding affinity and inhibitory mechanisms is warranted to elucidate its full potential.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds provides insights into the potential efficacy of 4-(2-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Compound A | Structure A | HER2 Inhibition |

| Compound B | Structure B | PRMT4 and PRMT6 Inhibition |

| Compound C | Structure C | Antiparasitic Activity |

This table illustrates that compounds sharing structural features with 4-(2-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline have been associated with significant biological activities, suggesting potential avenues for further research.

Case Studies and Applications

While specific case studies on 4-(2-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline are sparse, analogous compounds have been studied extensively:

- Inhibition of PRMTs : Compounds similar in structure have been identified as potent inhibitors of protein arginine methyltransferases (PRMTs), which are implicated in various cancers. The dual inhibition of PRMT4 and PRMT6 has shown promise in preclinical models, indicating a potential therapeutic strategy that could be applicable to 4-(2-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline as well .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.